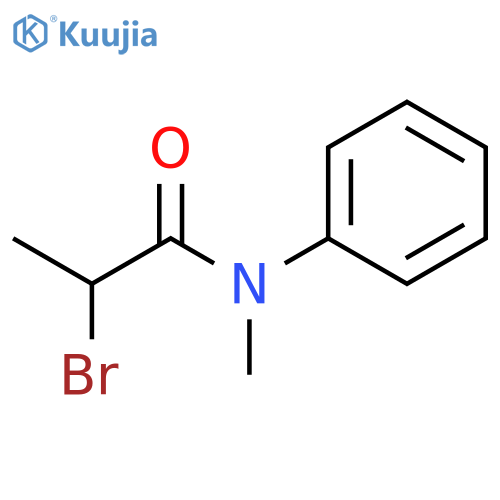

Cas no 2620-11-3 (Propanamide, 2-bromo-N-methyl-N-phenyl-)

2620-11-3 structure

商品名:Propanamide, 2-bromo-N-methyl-N-phenyl-

CAS番号:2620-11-3

MF:C10H12BrNO

メガワット:242.11238193512

MDL:MFCD15207547

CID:1426069

PubChem ID:11806793

Propanamide, 2-bromo-N-methyl-N-phenyl- 化学的及び物理的性質

名前と識別子

-

- Propanamide, 2-bromo-N-methyl-N-phenyl-

- 2-bromo-N-methyl-N-phenyl-propanamide

- MFCD15207547

- 2620-11-3

- ALBB-031982

- starbld0016240

- SCHEMBL7497496

- 2-bromo-n-methyl-n-phenylpropanamide

- CAA62011

- LS-11710

- AKOS022339643

-

- MDL: MFCD15207547

- インチ: InChI=1S/C10H12BrNO/c1-8(11)10(13)12(2)9-6-4-3-5-7-9/h3-8H,1-2H3

- InChIKey: YSZCCVBDAOBVPN-UHFFFAOYSA-N

- ほほえんだ: CC(C(=O)N(C)C1=CC=CC=C1)Br

計算された属性

- せいみつぶんしりょう: 241.01026

- どういたいしつりょう: 241.01023g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 178

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 20.3Ų

じっけんとくせい

- PSA: 20.31

Propanamide, 2-bromo-N-methyl-N-phenyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB561719-500mg |

2-Bromo-N-methyl-n-phenylpropanamide; . |

2620-11-3 | 500mg |

€205.00 | 2025-02-16 | ||

| abcr | AB561719-5g |

2-Bromo-N-methyl-n-phenylpropanamide; . |

2620-11-3 | 5g |

€637.00 | 2025-02-16 | ||

| abcr | AB561719-10g |

2-Bromo-N-methyl-n-phenylpropanamide; . |

2620-11-3 | 10g |

€1037.00 | 2025-02-16 | ||

| abcr | AB561719-5 g |

2-Bromo-N-methyl-n-phenylpropanamide; . |

2620-11-3 | 5g |

€656.50 | 2023-04-13 | ||

| abcr | AB561719-500 mg |

2-Bromo-N-methyl-n-phenylpropanamide; . |

2620-11-3 | 500MG |

€205.60 | 2023-04-13 | ||

| abcr | AB561719-1g |

2-Bromo-N-methyl-n-phenylpropanamide; . |

2620-11-3 | 1g |

€237.00 | 2025-02-16 | ||

| abcr | AB561719-10 g |

2-Bromo-N-methyl-n-phenylpropanamide; . |

2620-11-3 | 10g |

€1,074.00 | 2023-04-13 | ||

| abcr | AB561719-1 g |

2-Bromo-N-methyl-n-phenylpropanamide; . |

2620-11-3 | 1g |

€239.00 | 2023-04-13 |

Propanamide, 2-bromo-N-methyl-N-phenyl- 関連文献

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

2620-11-3 (Propanamide, 2-bromo-N-methyl-N-phenyl-) 関連製品

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2620-11-3)Propanamide, 2-bromo-N-methyl-N-phenyl-

清らかである:99%/99%

はかる:5g/10g

価格 ($):377.0/614.0